3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromobenzoyl group attached to the thiophene ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient for constructing thiophene derivatives. For instance, the Ugi-3CR reaction can be employed as a first step, where homocysteine, isonitrile, and ketone are combined to form the key intermediate . This intermediate can then undergo further transformations to yield the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves scalable and cost-effective methods. These methods typically utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-bromobenzoyl)thiophene: A closely related compound with similar structural features.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Another thiophene derivative with notable biological activities.
Uniqueness
3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine stands out due to its unique cyclopenta[b]thiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with enhanced biological and chemical properties.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHDIGCNBCTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.